molecular formula C32H24N6O2 B2642204 N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide CAS No. 477713-02-3

N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide

Katalognummer: B2642204
CAS-Nummer: 477713-02-3
Molekulargewicht: 524.584
InChI-Schlüssel: NJTJWINSDGJXRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(1,5-Diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by dual pyrazole rings connected via a carbonyl-hydrazide linkage. For instance, reactions involving 1H-pyrazole-3-carboxylic acid chloride with hydrazine derivatives (e.g., carbazates or hydroxylamines) yield structurally similar N,N-disubstituted carbohydrazides .

Eigenschaften

IUPAC Name

N'-(1,5-diphenylpyrazole-4-carbonyl)-1,5-diphenylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O2/c39-31(27-21-33-37(25-17-9-3-10-18-25)29(27)23-13-5-1-6-14-23)35-36-32(40)28-22-34-38(26-19-11-4-12-20-26)30(28)24-15-7-2-8-16-24/h1-22H,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTJWINSDGJXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NNC(=O)C4=C(N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can lead to hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Efficacy

A study conducted by Bouabdallah et al. reported that derivatives of pyrazole exhibited promising anticancer activity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. For instance, compounds derived from the pyrazole scaffold showed IC50 values ranging from 0.39 to 2.12 µM against these cell lines, indicating strong potential for further development as anticancer agents .

Anti-inflammatory Properties

The pyrazole moiety has also been associated with anti-inflammatory effects. Compounds containing this structure are being explored as non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Inhibition of Inflammatory Pathways

Research has indicated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making these compounds suitable candidates for developing new anti-inflammatory medications .

Antiviral Activity

N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide has shown potential antiviral activity against respiratory syncytial virus (RSV). A series of related compounds were synthesized and tested for their ability to inhibit viral replication.

Case Study: Evaluation Against RSV

In vitro studies demonstrated that certain pyrazole derivatives exhibited significant antiviral activity against RSV, suggesting a pathway for developing new antiviral therapies .

Wirkmechanismus

The mechanism of action of N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Synthetic Efficiency : Yields for pyrazole-carbohydrazides (65–90%) are comparable to those of benzoyl-substituted pyrazoles (e.g., 80% for compound 31f) .
Physicochemical and Spectroscopic Properties

Analytical data for the target compound’s analogs provide benchmarks for comparison:

Property Target Compound (Inferred) Compound 31f Anticancer Pyrazole (6b)
Melting Point ~170–180°C (estimated) 175–177°C 130–135°C
IR (C=O Stretch) ~1708 cm⁻¹ 1708 cm⁻¹ Absent (ester/amide present)
1H-NMR (Aromatic H) δ 6.5–8.0 ppm (multiplet) δ 6.61–7.95 ppm (multiplet) δ 6.5–7.3 ppm (multiplet)
Molecular Weight ~550–600 g/mol (estimated) 464 g/mol 678 g/mol

Key Observations :

  • The presence of a carbonyl group in the target compound and compound 31f results in distinct IR peaks (~1708 cm⁻¹), absent in anticancer pyrazole 6b, which lacks a carbonyl .
  • Higher molecular weights in analogs like 6b correlate with extended conjugation (e.g., tetrahydroquinoline moieties) .

Key Observations :

  • Pyrazole-carbohydrazides like 3a show pronounced antimicrobial activity, suggesting the target compound may share similar properties .

Biologische Aktivität

N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and various biological activities supported by empirical data.

Synthesis and Structural Characterization

Compound 1 can be synthesized through a reaction involving 1H-pyrazole derivatives and hydrazides. The synthetic pathway typically involves the condensation of 1,5-diphenyl-1H-pyrazole with a suitable carbonyl compound followed by hydrazine treatment. The structure of compound 1 has been confirmed using various spectroscopic techniques including NMR and mass spectrometry, which reveal characteristic peaks corresponding to its functional groups.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compound 1 against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a related study found that pyrazole derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected bacterial strains, suggesting strong antimicrobial potential .

Anticancer Properties

The anticancer activity of compound 1 has been evaluated in vitro against several cancer cell lines. Notably, it has shown promising results against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The growth inhibition concentrations (IC50) reported for these cell lines range significantly, with some derivatives showing IC50 values as low as 0.01 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including compound 1, possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Case Studies and Empirical Data

Activity Cell Line/Pathogen IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AnticancerMCF70.01 µM
AnticancerNCI-H4600.03 µM
Anti-inflammatoryIn vitro modelsNot specified

The biological activities of compound 1 are attributed to its ability to interact with specific molecular targets within cells. For example, its anticancer effects may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial efficacy is thought to stem from disrupting bacterial cell wall synthesis or function.

Q & A

Q. What are the common synthetic routes for preparing N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide?

The synthesis typically involves sequential functionalization of pyrazole cores. A key step is the reaction of 1H-pyrazole-3-carboxylic acid chloride with hydrazine derivatives to form carbohydrazides. For example, Friedel-Crafts acylation and subsequent condensation with substituted hydrazines are employed to introduce the diphenyl and carbonyl hydrazide groups . Reaction conditions (e.g., solvent, temperature, and base) significantly influence yield, as seen in analogous pyrazole derivatives where dichloromethane and triethylamine are used .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL and SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution or twinned data. For example, SHELXPRO is recommended for macromolecular interfaces, and the program’s ability to refine anisotropic displacement parameters improves structural accuracy .

Q. What spectroscopic methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1650–1750 cm⁻¹) and N–H stretches (~3200 cm⁻¹) in the hydrazide moiety.
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm).
  • Elemental analysis : Validates purity and stoichiometry, as demonstrated in studies of related pyrazole-4-carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

Contradictions may arise from dynamic processes (e.g., rotamerism in hydrazide groups) or crystal packing effects. Strategies include:

  • Variable-temperature NMR : To detect conformational exchange.
  • DFT calculations : Compare experimental and computed chemical shifts to identify dominant conformers.
  • X-ray crystallography : Resolve ambiguity by confirming solid-state structure, as seen in pyrazoline derivatives .

Q. What optimization strategies improve the yield of this compound in multi-step syntheses?

  • DoE (Design of Experiments) : Use response surface methodology to optimize parameters like temperature, solvent polarity, and reagent stoichiometry.
  • Heuristic algorithms : Bayesian optimization can outperform trial-and-error approaches by predicting high-yield conditions with fewer experiments .
  • In-situ monitoring : Techniques like FTIR or HPLC track intermediate formation to adjust reaction dynamics .

Q. How do substituents on the pyrazole ring influence biological activity (e.g., antimicrobial efficacy)?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing electrophilicity and membrane penetration.
  • Bulkier substituents (e.g., diphenyl) may sterically hinder target binding. For example, the N,N-dimethylhydrazide derivative of a related pyrazole showed superior activity against Gram-positive bacteria due to improved lipophilicity .

Methodological Notes

  • Crystallography : Use SHELXL for anisotropic refinement and TWINABS for handling twinned data .
  • SAR Analysis : Combine docking studies (e.g., AutoDock Vina) with in vitro assays to validate target interactions .
  • Synthetic Troubleshooting : LC-MS can identify side products (e.g., over-acylated intermediates) for route optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.